4-Amino-1-hydroxy-2-naphthoic acid
Overview
Description
Scientific Research Applications
Fluorescent Indicator for Titration
4-Amino-1-hydroxy-2-naphthoic acid and its derivatives have been utilized as fluorescent indicators for complexometric titrations. Specifically, 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid, a related compound, has been effective in the fluorimetric titration of calcium and magnesium, showcasing its utility in analytical chemistry (Clements, Read, & Sergeant, 1971).
Complex Formation with Metals
The compound has been studied for its ability to form complexes with various metals. Research has explored the equilibrium studies of binary and ternary complexes involving 2-hydroxy-1-naphthoic acid with different metals and amino acids, indicating its potential in coordination chemistry (Ahmed, Shoukry, & Mostafa, 2021).
Supramolecular Assemblies
Studies have focused on the formation of supramolecular assemblies involving 2-hydroxy-3-naphthoic acid and N-heterocycles. These studies analyze the weak interactions, including hydrogen bonds and aromatic stacking interactions, which are fundamental in understanding molecular self-assembly and crystal engineering (Pang et al., 2015).
Synthesis of Derivatives
Research has been conducted on the synthesis of various derivatives of 2-hydroxy-1-naphthoic acid, which is important for developing new compounds with potential applications in various fields, including materials science and pharmaceuticals (Citterio et al., 1990).
Luminescence Properties
The luminescence properties of adducts formed by 2-hydroxy-3-naphthoic acid have been studied, which is significant for applications in optical materials and sensors (Gao et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-amino-1-hydroxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVNXCHIPUMQON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342495 | |
Record name | 4-Amino-1-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-hydroxy-2-naphthoic acid | |
CAS RN |
13065-87-7 | |
Record name | 4-Amino-1-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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